molecular formula C10H10N2O2 B11908911 8-Quinolinamine, N-hydroxy-6-methoxy- CAS No. 57742-99-1

8-Quinolinamine, N-hydroxy-6-methoxy-

Cat. No.: B11908911
CAS No.: 57742-99-1
M. Wt: 190.20 g/mol
InChI Key: GAGWADLRLSPPPJ-UHFFFAOYSA-N
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Description

8-Quinolinamine, N-hydroxy-6-methoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinamine, N-hydroxy-6-methoxy- typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to construct the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be efficient and environmentally friendly, reducing the use of hazardous reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinamine, N-hydroxy-6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

8-Quinolinamine, N-hydroxy-6-methoxy- has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolinamine, N-hydroxy-6-methoxy- is unique due to its specific substitution pattern, which enhances its ability to chelate metal ions and interact with biological targets. This makes it a promising candidate for drug development and other scientific applications .

Properties

CAS No.

57742-99-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-(6-methoxyquinolin-8-yl)hydroxylamine

InChI

InChI=1S/C10H10N2O2/c1-14-8-5-7-3-2-4-11-10(7)9(6-8)12-13/h2-6,12-13H,1H3

InChI Key

GAGWADLRLSPPPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NO

Origin of Product

United States

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